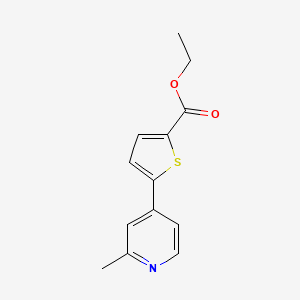

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate

描述

属性

IUPAC Name |

ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-6-7-14-9(2)8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWQLKJZVYSTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethyl 2-bromo-3-thiophenecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

化学反应分析

Types of Reactions

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is primarily utilized as a building block for synthesizing potential therapeutic agents. Its applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

- Anticancer Properties : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), particularly at concentrations above 50 µM, indicating potential as an anticancer agent .

- Neurological Applications : The compound has shown promise in modulating neurotransmitter activity, making it a candidate for developing drugs targeting neurological disorders like Alzheimer’s disease .

Material Science

The electronic properties of this compound enable its use in the development of organic semiconductors and optoelectronic devices:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when an electric current is applied makes it suitable for OLED applications.

- Photovoltaic Cells : Research has indicated that compounds like this can enhance the efficiency of solar cells through improved charge transport properties .

Data Table: Comparison with Similar Compounds

| Compound Name | Application Area | Unique Features |

|---|---|---|

| Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate | OLEDs | Different methyl positioning affects electronic properties |

| Ethyl 5-(5-Methylpyridin-3-yl)thiophene-2-carboxylate | Organic Electronics | Enhanced charge mobility |

| Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate | Photovoltaics | Variations in solubility and stability |

Biological Studies

The dual-ring structure of this compound allows for interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, modulating biochemical pathways relevant to various conditions .

- G-protein Coupled Receptors (GPCRs) : Its unique structure enables effective binding to GPCRs, critical in many signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated significant antibacterial activity, supporting its potential use as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, derivatives of this compound were synthesized and tested for their efficacy in inhibiting cancer cell proliferation. Results showed a marked reduction in cell viability across multiple cancer cell lines, confirming its potential as an anticancer agent .

作用机制

The mechanism of action of Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.

Receptor Binding: Could bind to specific receptors, modulating their activity.

DNA Interaction: Potential to intercalate into DNA, affecting gene expression and cell proliferation.

相似化合物的比较

Key Trends :

- Pyridine vs. Phenyl Substitution : Pyridinyl groups enhance water solubility and metal-coordination capabilities, whereas phenyl groups increase lipophilicity .

- Electron-Donating/Accepting Groups: Amino and methyl groups improve solubility and bioactivity, while halogens (e.g., Cl) enhance chemical reactivity .

生物活性

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine moiety, which enhances its electronic properties and biological interactions. The compound has a molecular weight of approximately 277.33 g/mol, with notable properties such as:

| Property | Value |

|---|---|

| Molecular Weight | 277.33 g/mol |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of thiophene compounds have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.1 to 0.5 μg/mL against these pathogens .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound derivatives displayed significant cytotoxic effects with IC50 values ranging from 0.16 to 0.24 μM. The mechanisms underlying these effects involve the induction of apoptosis and cell cycle arrest at various phases, particularly in the G1 and G2 stages .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the pyridine ring enhances the biological activity of thiophene derivatives. For example, modifications to the methyl group position on the pyridine ring can significantly influence the compound's binding affinity to target receptors or enzymes .

Table: SAR Findings

| Compound | Substituent | MIC (μg/mL) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| Ethyl Compound A | Methyl at position 4 | 0.14 | 0.16 | Antimicrobial |

| Ethyl Compound B | Methyl at position 3 | 0.37 | 0.24 | Anticancer |

| Ethyl Compound C | No substituent | >1 | N/A | Control |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), modulating their activity, which is crucial for signaling pathways related to inflammation and cancer progression.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial activities .

- Apoptotic Induction : Studies have shown that the compound can induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study: Antimicrobial Efficacy

In a recent investigation, ethyl derivatives were tested against ESBL-producing E. coli. The results indicated that certain compounds exhibited high binding affinity to β-lactamase enzymes, suggesting potential as novel antibacterial agents in combating antibiotic resistance .

Case Study: Cancer Cell Line Testing

In vitro assays on MCF-7 and MDA-MB-231 cell lines revealed that modifications to the thiophene structure could enhance cytotoxicity significantly compared to unmodified compounds. The study concluded that targeted structural modifications could lead to more effective anticancer therapies based on this scaffold .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Gewald or Biginelli-like reactions. For example, ethyl acetoacetate, thioureas, and aromatic aldehydes are condensed under reflux in ethanol or dioxane, with catalysts like zinc chloride or triethylamine. Yields can be improved by optimizing stoichiometry, solvent polarity, and reaction time (e.g., 6–8 hours under reflux). Post-synthesis purification involves recrystallization from ethanol or chloroform .

- Key Data : In analogous thiophene syntheses, yields range from 60% to 85% when using thiophosgene for isothiocyanate functionalization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., pyridinyl and thiophene ring protons resonate at δ 6.5–8.5 ppm).

- IR : Carboxylate C=O stretches appear at ~1700 cm, while NH/OH bands (if present) are observed at 3200–3500 cm.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHNOS: calc. 285.08, obs. 285.09).

- TLC : Rf values in ethyl acetate/hexane (1:3) systems monitor reaction progress .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Use PPE (gloves, goggles) and fume hoods to avoid respiratory exposure (STOT-3 classification). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage requires inert atmospheres and temperatures below 25°C .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolves ambiguities in regiochemistry or stereochemistry. For example, SHELXL refines thermal displacement parameters and validates hydrogen bonding networks. Discrepancies between calculated and observed NMR shifts may indicate tautomerism or dynamic effects .

Q. What computational tools predict physicochemical properties and reactivity?

- Methodology :

- LogP Calculation : Tools like XlogP3 estimate hydrophobicity (e.g., XlogP ~4 for similar thiophenes), guiding solubility in DMSO or aqueous buffers.

- DFT Studies : Gaussian09 optimizes geometries to predict electrophilic aromatic substitution sites (e.g., C-5 on thiophene).

- Molecular Docking : AutoDock Vina screens binding affinities for target proteins (e.g., kinases or receptors) .

Q. How can reaction yields be enhanced for derivatives with modified pyridinyl/thiophene substituents?

- Methodology :

- Catalysis : Pd/Cu systems enable cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions).

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >75% yield.

- Flow Chemistry : Continuous systems improve scalability and reduce byproducts .

Q. What strategies link structural modifications to biological activity in pharmacological studies?

- Methodology :

- SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) to the pyridinyl ring and assay against cancer cell lines (e.g., IC values via MTT assays).

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis) for prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。